Photocatalytic Activity of 2-Chloroanthraquinone vs. 2-Bromoanthraquinone in Alcohol Oxidation
2-Chloroanthraquinone (2-Cl-AQN) is a competent photocatalyst for the aerobic oxidation of alcohols, achieving high yields (e.g., 98% for benzoic acid from benzyl alcohol) under visible light [1]. However, in direct head-to-head photocatalytic studies for the oxidation of secondary aromatic alcohols, 2-Bromoanthraquinone (2-BrAQ) demonstrates superior efficiency, with DFT calculations indicating 2-BrAQ is 'the most reactive photocatalyst' among the series studied [2]. This positions 2-Cl-AQN as a robust, metal-free option for broad oxidation scope, while 2-BrAQ offers potentially higher activity for specific, demanding substrates.
| Evidence Dimension | Photocatalytic oxidation yield |
|---|---|
| Target Compound Data | Up to 98% yield (benzoic acid from benzyl alcohol) |
| Comparator Or Baseline | 2-Bromoanthraquinone (2-BrAQ): Not directly quantified in the same study, but described as 'the most reactive photocatalyst' in a comparative study of the class |
| Quantified Difference | 2-BrAQ is qualitatively more reactive; 2-Cl-AQN provides a quantifiable high-yield benchmark |
| Conditions | Visible light irradiation, air atmosphere, EtOAc solvent, K2CO3 or TFA additive |
Why This Matters
For procurement, 2-Cl-AQN provides a proven, high-yielding photocatalytic platform, while 2-BrAQ should be considered if maximizing reaction rate is the primary objective.
- [1] Shimada, Y., Hattori, K., Tada, N., Miura, T., & Itoh, A. (2013). Facile Aerobic Photooxidation of Alcohols Using 2-Chloroanthraquinone under Visible Light Irradiation. Synthesis, 45(19), 2684-2688. View Source
- [2] Zhang, Y., et al. (2020). 2-Bromoanthraquinone as a highly efficient photocatalyst for the oxidation of sec-aromatic alcohols: experimental and DFT study. RSC Advances, 10, 36667-36675. View Source
